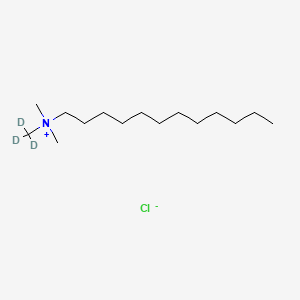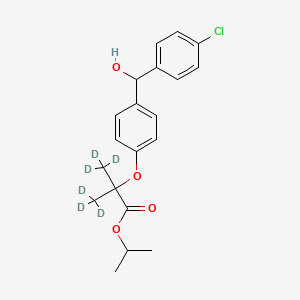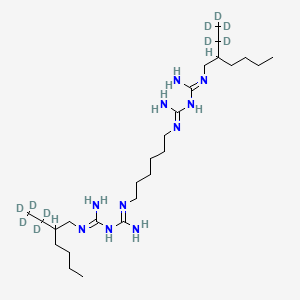
Alexidine-d10 Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alexidine-d10 Dihydrochloride is a deuterated form of Alexidine Dihydrochloride, a bisbiguanide compound known for its potent antibacterial and antifungal properties. It is primarily used in research settings to study its effects on various pathogens and its potential therapeutic applications . The compound is characterized by its molecular formula C26H48D10Cl2N10 and a molecular weight of 591.77 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Alexidine-d10 Dihydrochloride involves the reaction of hexamethylene bis(5-amino-2-ethyl-d5-hexyl)biguanide with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the consistency and purity of the compound. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product, which is crucial for its application in research .
化学反应分析
Types of Reactions: Alexidine-d10 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can produce a range of substituted compounds with diverse properties .
科学研究应用
Alexidine-d10 Dihydrochloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Alexidine-d10 Dihydrochloride involves its interaction with cellular membranes and proteins. The compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death. It also inhibits protein tyrosine phosphatases localized to mitochondria, which plays a crucial role in its antifungal and antibacterial activities . Additionally, the compound induces apoptosis in cancer cells by targeting specific molecular pathways involved in cell survival and proliferation .
相似化合物的比较
Chlorhexidine: Another bisbiguanide compound with similar antibacterial and antifungal properties.
Hexachlorophene: An antiseptic agent with broad-spectrum antimicrobial activity.
Polyhexamethylene biguanide: A polymeric biguanide used in various antimicrobial applications.
Uniqueness: Alexidine-d10 Dihydrochloride is unique due to its deuterated structure, which enhances its stability and allows for detailed studies using techniques such as nuclear magnetic resonance spectroscopy. Its potent inhibitory effects on protein tyrosine phosphatases and its ability to induce apoptosis in cancer cells further distinguish it from other similar compounds .
属性
IUPAC Name |
1-[N'-[6-[[amino-[[N'-[2-(1,1,2,2,2-pentadeuterioethyl)hexyl]carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-[2-(1,1,2,2,2-pentadeuterioethyl)hexyl]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N10/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36)/i3D3,4D3,7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVVNPBBFUSSHL-WVEAZQOUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(CCCC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CCCC)C([2H])([2H])C([2H])([2H])[2H])N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56N10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
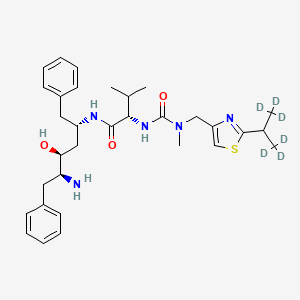
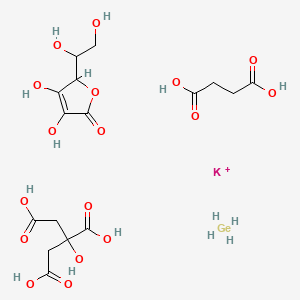
![Ethanone, 1-[4-(1-methylethyl)bicyclo[3.1.0]hex-3-en-1-yl]- (9CI)](/img/new.no-structure.jpg)
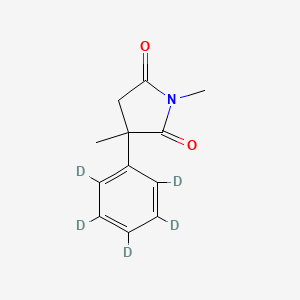
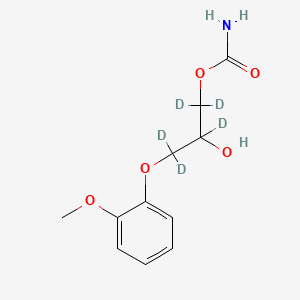
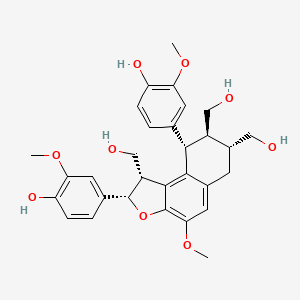
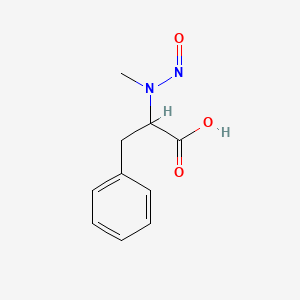
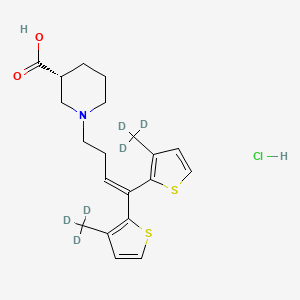
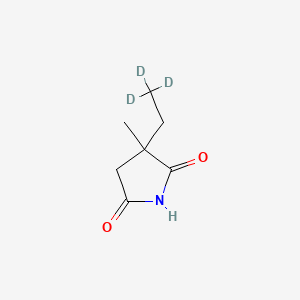
![3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid](/img/structure/B564697.png)
